3,6-Di(hydrazino)-1,2,4,5-tetrazine
Overview
Description
The compound “3,6-Di(hydrazino)-1,2,4,5-tetrazine” is a derivative of tetrazine, which is a class of heterocyclic compounds containing four nitrogen atoms in a six-membered ring. The “di(hydrazino)” indicates that there are two hydrazino (-NH-NH2) functional groups attached to the tetrazine ring. These functional groups could potentially make the compound reactive and give it interesting properties .
Molecular Structure Analysis
The molecular structure of “this compound” would consist of a six-membered ring containing four nitrogen atoms and two carbon atoms, with two hydrazino groups attached. The presence of multiple nitrogen atoms and the hydrazino groups could result in a highly polar and potentially reactive compound .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Given the structure of “this compound”, one might expect it to be a solid at room temperature, and its solubility would depend on the polarity of the solvent. The presence of multiple nitrogen atoms could make it a potential ligand for metal ions .Scientific Research Applications
Synthesis Methods
- A general method for synthesizing 3,6-unsymmetrically disubstituted or 3-monosubstituted 1,2,4,5-tetrazines, including 3,6-Di(hydrazino)-1,2,4,5-tetrazine, involves the substitution of alkylthio groups in 3,6-bis(alkylthio)-1,2,4,5-tetrazines by nitrogen nucleophiles like hydrazine (Mangia, Bortesi, & Amendola, 1977).
Chemical Properties and Applications
Density-Functional Theory Analysis : A study using density-functional theory examined the properties of high-nitrogen compounds like this compound (DHT), assessing their heats of formation and detonation properties. This research is crucial for understanding the energy content and potential applications of these compounds in various fields (Jaidann, Roy, Abou-Rachid, & Lussier, 2010).
Energetic Compounds Synthesis : The synthesis and characterization of high-nitrogen energetic compounds derived from tetrazine, including this compound, have been explored. These studies are vital for the development of new materials with potential applications in explosives and propellants (Chen, 2010).
Combustion Mechanism and Thermal Behavior : Research on the thermal stability and combustion mechanism of high-nitrogen energetic materials, including this compound, provides insights into their potential use in various industrial applications. The study focused on the decomposition processes and burning characteristics of these materials (Sinditskii, Egorshev, Rudakov, Burzhava, Filatov, & Sang, 2012).
Energetic Material Assessment : An assessment of two new nitrogen-rich tetrazine derivatives, including a comparison of their physical, thermodynamic, sensitivity, detonation, and combustion properties, was conducted. This study is significant for evaluating the potential of these compounds as high-performance and safe energetic materials (Keshavarz, Esmaeilpour, Oftadeh, & Abadi, 2015).
- them valuable components in the development of supramolecular materials (Kaim, 2002).
- Thermochemical Properties : Studies on the improved synthesis and thermochemical properties of amino- and hydrazino-1,2,4,5-tetrazines, including 3,6-dihydrazino-1,2,4,5-tetrazine, provide crucial data on combustion energies and enthalpies of formation. These findings are essential for understanding the energetic properties of these compounds (Kon'kova, Matyushin, Miroshnichenko, Palysaeva, & Sheremetev, 2020).
Environmental and Biological Impact
- A study investigated the influence of 1,2,4,5-tetrazine derivatives, including 3,6-dihydrazino-1,2,4,5-tetrazine, on the growth of soil bacteria. This research provides insights into the environmental impact and biodegradation potential of these compounds (Borkowski, Szala, & Wolicka, 2011).
Potential Coating Additives
- The biochemical properties of tetrazines, including 3,6-dihydrazino-1,2,4,5-tetrazine, were explored for their potential as coating additives. The study focused on their antibacterial, antioxidant, and anticorrosion characteristics, indicating potential applications in industrial and medical fields (Jaiswal, Varma, O’Neill, Duffy, & McHale, 2013).
Mechanism of Action
The mechanism of action of a compound refers to how it interacts with biological systems, which is typically relevant for pharmaceutical compounds or other bioactive molecules. Without specific information on the biological activity of “3,6-Di(hydrazino)-1,2,4,5-tetrazine”, it’s difficult to provide a detailed analysis of its mechanism of action .
Future Directions
Properties
IUPAC Name |
(6-hydrazinyl-1,2,4,5-tetrazin-3-yl)hydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6N8/c3-5-1-7-9-2(6-4)10-8-1/h3-4H2,(H,5,7,8)(H,6,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLZBZABIJAZRIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NN=C(N=N1)NN)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6N8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40475137 | |
Record name | 3,6-di(hydrazino)-1,2,4,5-tetrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40475137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5940-53-4 | |
Record name | 3,6-di(hydrazino)-1,2,4,5-tetrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40475137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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